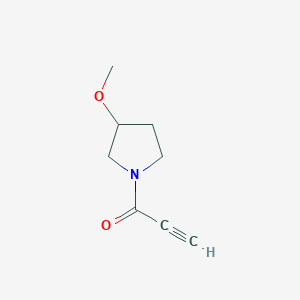

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Description

Properties

IUPAC Name |

1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-8(10)9-5-4-7(6-9)11-2/h1,7H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTISPQOYDLWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one as a Propiolamide Warhead in Covalent Drug Design

Executive Summary

The landscape of Targeted Covalent Inhibitors (TCIs) has evolved significantly beyond traditional acrylamide-based warheads. 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one represents a highly specialized alkynamide (propiolamide) building block designed for precision covalent targeting. By leveraging the unique electronic properties of the terminal alkyne conjugated to an amide, this molecule acts as an optimized Michael acceptor for non-catalytic cysteine residues.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic advantages, synthetic methodologies, and validation workflows associated with this compound. The goal is to provide drug development professionals with a self-validating framework for integrating this propiolamide motif into novel TCI scaffolds.

Chemical Structure & Physicochemical Profile

Understanding the baseline properties of this building block is critical for predicting its behavior in both synthetic and biological environments. The 3-methoxypyrrolidine ring provides a rigidified vector, reducing the entropic penalty upon target binding, while the methoxy group introduces a tunable hydrogen-bond acceptor.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Mechanistic Implication |

| Chemical Formula | C₈H₁₁NO₂ | Low molecular weight (153.18 g/mol ) allows for high ligand efficiency when incorporated into larger scaffolds. |

| Molecular Weight | 153.18 g/mol | Minimal bulk addition to the primary pharmacophore. |

| LogP (estimated) | ~ -0.43 | Highly hydrophilic; improves aqueous solubility of the final drug candidate. |

| H-Bond Donors | 0 | Prevents non-specific hydrogen bonding, reducing off-target promiscuity. |

| H-Bond Acceptors | 3 | Methoxy and carbonyl oxygens can interact with hinge-region residues or structured waters. |

| Rotatable Bonds | 2 | High conformational rigidity compared to linear aliphatic linkers. |

| Electrophilic Motif | Propiolamide | Undergoes thia-Michael addition to form a rigid sp²-hybridized vinyl sulfide adduct. |

Mechanistic Profiling: The Propiolamide Warhead

The decision to utilize a propiolamide (alkynamide) over a standard acrylamide is rooted in strict structure-activity causality.

The Causality of Alkynamide Reactivity

Acrylamides form flexible sp³-hybridized thioether adducts upon reaction with cysteines. In contrast, the propiolamide group in 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one undergoes a thia-Michael addition to form a rigid sp²-hybridized vinyl sulfide adduct . This geometric constraint can significantly enhance the residence time and overall potency of the inhibitor if the binding pocket optimally accommodates the planar vinyl sulfide geometry .

Furthermore, propiolamides exhibit a highly tunable intrinsic reactivity. They are generally less reactive toward free glutathione (GSH) in solution compared to activated chloroacetamides, thereby minimizing indiscriminate off-target toxicity. However, when proximity-driven by the reversible binding affinity (

Metabolic Stability Advantages

A critical failure point for many covalent drugs is premature metabolism. Recent microbiome profiling demonstrates that terminal acrylamides are highly susceptible to double-bond reduction by gut microbiota, which neutralizes the warhead before systemic absorption. Alkynamides, however, demonstrate superior metabolic stability against microbiome-mediated reduction, making them ideal candidates for orally administered therapeutics .

Fig 1: Thia-Michael addition of the propiolamide warhead forming a stable vinyl sulfide adduct.

Synthetic Methodology

To ensure maximum trustworthiness, the synthesis of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one must avoid conditions that could trigger alkyne dimerization or premature polymerization. The following protocol utilizes mild amide coupling, establishing a self-validating quality control loop.

Step-by-Step Synthesis Protocol

-

Preparation: Dissolve propiolic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0°C.

-

Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 15 minutes to form the active ester. Causality: HATU is chosen over EDC/HOBt to maximize the coupling rate and minimize the residence time of the reactive intermediate, preventing side reactions with the alkyne.

-

Coupling: Slowly add 3-methoxypyrrolidine (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

Self-Validating QC: Perform LC-MS and ¹H-NMR. The successful product is validated by an exact mass of [M+H]⁺ = 154.08 Da, and the presence of a distinct terminal alkyne proton singlet (~3.0 ppm) in the NMR spectrum.

Experimental Workflows for Covalent Adduct Validation

Proving that the propiolamide warhead engages the intended target requires a rigorous, self-validating proteomic workflow. We utilize a two-tiered mass spectrometry approach: Intact Mass Analysis (to confirm stoichiometry) and Peptide Mapping (to confirm the exact site of modification) .

Step-by-Step Validation Protocol

-

Protein Incubation: Incubate recombinant target protein (10 µM) with the synthesized propiolamide inhibitor (50 µM) in HEPES buffer (pH 7.4) at 25°C for 2 hours.

-

Intact Mass Analysis (Stoichiometry Check):

-

Desalt a 10 µL aliquot using a C4 ZipTip.

-

Analyze via LC-TOF-MS.

-

Validation: Deconvolution of the protein envelope must show a single mass shift of +153.08 Da . Multiple additions indicate off-target reactivity (promiscuity), while no shift indicates a failure of the thia-Michael addition.

-

-

Denaturation & Alkylation: Denature the remaining protein with 8M Urea. Reduce disulfide bonds with DTT (10 mM, 30 min), and alkylate free, unreacted cysteines with Iodoacetamide (50 mM, 30 min in the dark).

-

Tryptic Digestion: Dilute the urea concentration to <1M and add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

-

LC-MS/MS Peptide Mapping: Analyze the digested peptides using a high-resolution Orbitrap mass spectrometer.

-

Data Processing: Search the MS/MS spectra for a dynamic modification of +153.08 Da on Cysteine residues. The observation of b- and y-ion series flanking the modified cysteine provides absolute, self-validating proof of the covalent attachment site.

Fig 2: Step-by-step LC-MS/MS workflow for validating the covalent modification of target cysteines.

References

-

Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Molecules (MDPI) URL:[Link]

-

Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads ChemRxiv URL:[Link]

-

Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

In vitro metabolism of targeted covalent inhibitors and their thiol conjugates by gut microbiome from rats, mice, and humans Drug Metabolism and Disposition (ASPET / PubMed) URL:[Link]

Comprehensive Technical Guide: Physicochemical Profiling and Application of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one in Targeted Covalent Inhibitor Design

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacochemistry, particularly in oncology and virology[1]. Central to this paradigm is the strategic selection of electrophilic warheads that balance intrinsic reactivity with target-specific engagement. This whitepaper provides an in-depth technical analysis of 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one , a highly specialized alkynyl amide building block. By dissecting its molecular formula, molecular weight, and mechanistic causality, we establish a robust framework for integrating this ynone moiety into advanced drug discovery pipelines.

Structural Deconstruction and Physicochemical Properties

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is characterized by the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol [2]. As application scientists, we must view this molecule not just as a chemical string, but as a bipartite system engineered for precision:

-

The Scaffold (3-Methoxypyrrolidine): The pyrrolidine ring provides a rigid, sp3-rich vector that dictates the spatial trajectory of the attached warhead. The methoxy substitution at the C3 position introduces a critical hydrogen-bond acceptor. This feature is designed to pre-organize the molecule within a protein binding pocket via non-covalent interactions with backbone amides, lowering the entropic penalty of binding.

-

The Warhead (Prop-2-yn-1-one): Attached to the pyrrolidine nitrogen is an alkynyl amide (ynone) moiety. Unlike traditional acrylamides, the ynone features an sp-hybridized alkyne. This linear geometry significantly reduces the steric bulk of the warhead, allowing it to penetrate narrow, sterically restricted cysteine-containing subpockets[3].

Table 1: Physicochemical Parameters

| Parameter | Value | Mechanistic Significance |

| Chemical Name | 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one | Standardized nomenclature for library synthesis. |

| Molecular Formula | C8H11NO2[4] | Defines the atomic composition and isotopic distribution. |

| Molecular Weight | 153.18 g/mol [2] | Crucial for calculating molarity in biochemical assays. |

| Monoisotopic Mass | 153.07898 Da[4] | The exact mass shift expected in high-res LC-MS/MS. |

| SMILES | COC1CCN(C1)C(=O)C#C[4] | Facilitates computational docking and SAR modeling. |

| Key Features | Ynone (Michael Acceptor), Methoxy ether | Balances electrophilicity with non-covalent affinity. |

Mechanistic Causality of the Alkynyl Amide Warhead

The selection of an alkynyl amide over other electrophiles (e.g., chloroacetamides or enones) is a calculated decision to optimize the thermodynamics and kinetics of covalent binding. The ynone acts as a highly tunable Michael acceptor[5]. The electron-withdrawing carbonyl group polarizes the alkyne, rendering the terminal

The Causality of Reactivity:

The intrinsic reactivity of alkynyl amides is generally lower than that of unhindered enones, which prevents indiscriminate off-target labeling and subsequent in vivo toxicity[6]. Covalent bond formation is therefore heavily reliant on the proximity effect (

Caption: Covalent engagement pathway of ynone warheads via Michael addition to target cysteines.

Self-Validating Experimental Protocols

To rigorously validate the incorporation and target engagement of 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one derivatives, the following self-validating protocols must be employed. Every protocol described herein is designed with internal controls to ensure that the observed inhibition is mechanistically driven by covalent modification rather than non-specific aggregation.

Protocol 1: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Causality: Before testing against a protein, we must quantify the inherent electrophilicity of the ynone warhead. A warhead that is too reactive will indiscriminately label off-target proteins, leading to toxicity. Step-by-Step Methodology:

-

Prepare a 10 mM stock of the ynone compound in anhydrous DMSO.

-

Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM reduced glutathione (GSH) and 100 µM of an internal standard (e.g., naproxen).

-

Incubate the mixture at 37°C in a thermoshaker.

-

Sample 50 µL aliquots at time points: 0, 1, 2, 4, 8, and 24 hours. Quench immediately with an equal volume of cold acetonitrile containing 0.1% formic acid.

-

Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.

-

Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent mass (m/z 154.08

)[4]. Validation: An optimal ynone should exhibit a GSH

Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

Causality: To confirm 1:1 binding stoichiometry and validate the specific cysteine residue targeted, we utilize intact protein MS. The inclusion of a Cys-to-Ser mutant is non-negotiable; it provides the definitive negative control required to prove absolute site-specificity[8]. Step-by-Step Methodology:

-

Express and purify both the Wild-Type (WT) target protein and a Cys-to-Ser mutant of the suspected nucleophilic residue.

-

Incubate 5 µM of WT and Mutant protein separately with 50 µM of the ynone compound in HEPES buffer (pH 7.5) for 2 hours at room temperature.

-

Desalt the samples using Zeba spin columns (7K MWCO) to remove unbound compound.

-

Inject 1 µg of the intact protein onto a high-resolution Q-TOF LC-MS system.

-

Deconvolute the raw mass spectra using maximum entropy algorithms to obtain the intact mass. Validation: The WT protein must show an average mass shift of exactly +153.18 Da (100% conversion). The Cys-to-Ser mutant must show NO mass shift (0% conversion).

Caption: Self-validating LC-MS/MS workflow for confirming site-specific covalent modification.

Table 2: Expected Validation Metrics for Ynone-Based TCIs

| Assay | Expected Result for Optimized Ynone | Mechanistic Implication |

| GSH Reactivity ( | > 12 hours | Low intrinsic reactivity; low off-target toxicity risk. |

| Intact MS (WT Protein) | +153.18 Da Mass Shift | Efficient, 1:1 stoichiometric covalent target engagement. |

| Intact MS (Cys-Mutant) | No mass shift observed | Absolute site-specificity; eliminates non-specific binding. |

| Biochemical Washout | Sustained target inhibition | Irreversible covalent bond formation confirmed. |

Conclusion

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (C8H11NO2, MW 153.18 g/mol ) represents a sophisticated building block for modern drug discovery. By leveraging the unique steric and electronic properties of the alkynyl amide warhead, researchers can design targeted covalent inhibitors that achieve exquisite selectivity and potency. The self-validating workflows detailed herein ensure that the translation from chemical synthesis to biological application is grounded in rigorous, irrefutable mechanistic proof.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. aksci.com [aksci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one CAS number and identifiers

[1][2]

Executive Summary

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (CAS 2020223-61-2 ) is a functionalized propiolamide derivative employed primarily as an electrophilic fragment in Targeted Covalent Inhibitor (TCI) discovery and Fragment-Based Drug Discovery (FBDD) .[1][2]

Unlike traditional acrylamides, the propiolamide warhead offers a distinct reactivity profile, forming irreversible covalent bonds with nucleophilic cysteine residues via a conjugate addition mechanism.[1] The inclusion of the 3-methoxy group on the pyrrolidine ring enhances aqueous solubility and provides a vector for hydrogen bonding interactions within protein binding pockets, making it a superior scout fragment compared to unsubstituted analogs.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data consolidates the specific identifiers for the racemic compound. Researchers should note that while the CAS 2020223-61-2 typically refers to the racemate, enantiopure forms (

| Property | Value / Identifier |

| CAS Number | 2020223-61-2 |

| IUPAC Name | 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one |

| Molecular Formula | C |

| Molecular Weight | 153.18 g/mol |

| SMILES | COC1CCN(C1)C(=O)C#C |

| InChIKey | ZQTISPQOYDLWKQ-UHFFFAOYSA-N |

| Warhead Type | Propiolamide (Alkynamide) |

| LogP (Calc) | ~0.3 (Predicted) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Ether Oxygen) |

Structural Biology & Mechanism of Action[1]

The Propiolamide Warhead

The core utility of this compound lies in its propiolamide (y-namide) functional group.[1][2] In the context of covalent inhibition, propiolamides act as "Michael acceptors" but with distinct steric and electronic properties compared to the more common acrylamides.[1][2]

-

Reactivity: Propiolamides are generally less reactive than acrylamides, reducing the risk of off-target promiscuity with glutathione or non-catalytic surface cysteines.[1][2]

-

Selectivity: They are often deployed to target cysteines located in narrow or sterically hindered pockets where the linear geometry of the alkyne is advantageous.[1][2]

Covalent Conjugation Mechanism

Upon binding to a target protein, the nucleophilic thiol (-SH) of a cysteine residue attacks the

Pathway Visualization: The following diagram illustrates the reaction trajectory from the free fragment to the covalent protein adduct.

Figure 1: Mechanism of Covalent Inactivation.[1][2] The propiolamide warhead undergoes Michael addition with a cysteine thiol to form a stable vinyl sulfide.[1]

Synthesis Protocol

For researchers synthesizing this probe or its analogs, the most robust route involves the amidation of 3-methoxypyrrolidine.[1][2] Due to the potential instability of propiolyl chloride, a coupling reagent approach using propiolic acid is recommended for higher yields and purity.[1][2]

Reagents & Conditions

-

Starting Material A: 3-Methoxypyrrolidine (HCl salt or free base).[1][2]

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt.[1][2]

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).[1][2]

Step-by-Step Workflow

-

Activation: Dissolve Propiolic acid (1.0 eq) in dry DMF under N

atmosphere. Add DIPEA (2.5 eq) and HATU (1.1 eq).[2] Stir at 0°C for 15 minutes to activate the acid. -

Coupling: Add 3-Methoxypyrrolidine (1.0 eq) dropwise to the activated mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the product mass [M+H]

= 154.1.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Workup: Dilute with EtOAc, wash with saturated NaHCO

, water, and brine. -

Purification: Flash column chromatography (SiO

). Elute with a gradient of MeOH in DCM (0-5%).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Figure 2: Synthetic route for the generation of the target propiolamide fragment.[1][2]

Applications in Drug Discovery[1][2][7][8][9][10][11]

Covalent Fragment Screening

This compound is frequently included in Covalent Fragment Libraries (e.g., from Enamine or MolPort) used to screen against difficult targets like KRAS, MYC, or "undruggable" E3 ligases.[1]

-

Method: Mass Spectrometry (Intact Protein MS) is used to detect the mass shift (+153 Da) corresponding to the covalent adduct.[2]

-

Utility: The 3-methoxy group acts as a "solubility handle" and a probe for polar interactions in the S3 sub-pocket of proteases or kinases.[1][2]

Warhead Optimization

In Medicinal Chemistry campaigns, if an acrylamide hit is too reactive or metabolically unstable, it is often "swapped" for a propiolamide (like this compound) to:

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[2] Potential sensitizer due to electrophilic nature.[1][2][3]

-

Storage: -20°C, desiccated. Avoid prolonged exposure to basic conditions to prevent premature polymerization or hydrolysis.[1][2]

-

Incompatibility: Strong nucleophiles (thiols, amines) and strong bases.[1]

References

-

PubChem. 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one (Compound).[1][2][4] National Library of Medicine.[1][2] Accessed 2026.[1][2][4] [Link][2]

-

Gehringer, M., & Laufer, S. A. (2019).[1][2] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology.[1][2] Journal of Medicinal Chemistry.[1][2][5] [Link][2]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1-(Prop-2-yn-1-yl)pyrrolidine | C7H11N | CID 299616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility & Handling of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one in DMSO

[1]

Executive Summary & Chemical Context

Compound: 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Class: Covalent Propiolamide Probe / Functionalized Pyrrolidine[1]

This guide provides an in-depth technical framework for the solubilization, storage, and handling of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one in Dimethyl Sulfoxide (DMSO).[1] As a propiolamide derivative, this compound functions as an electrophilic "warhead" designed to target nucleophilic residues (typically cysteine) via Michael addition. Consequently, its solubility profile is inextricably linked to its chemical stability; improper handling in DMSO can lead to hydrolysis or oligomerization, compromising experimental integrity.

Solubility Profile and Physicochemical Analysis[1][2][3][4][5][6]

Theoretical & Empirical Solubility Data

While specific lot-dependent solubility limits vary, the physicochemical properties of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (Low MW, moderate polarity, lack of extensive crystalline lattice energy) dictate a high solubility profile in polar aprotic solvents like DMSO.[1]

| Solvent | Solubility Rating | Estimated Max Conc. | Application Context |

| DMSO (Anhydrous) | High | ≥ 50 mg/mL (~325 mM) | Primary Stock Solution |

| Ethanol | Moderate | ~10–20 mg/mL | Alternative (lower stability) |

| Water/PBS | Low/Unstable | < 1 mg/mL | Assay Buffer (Dilute immediately) |

Expert Insight: For most biological applications (e.g., Activity-Based Protein Profiling or covalent inhibition assays), a stock concentration of 10 mM to 50 mM is standard.[1] This compound readily dissolves at these concentrations without requiring aggressive sonication or heating.

The "DMSO Paradox" in Covalent Probes

DMSO is the universal solvent for screening, but it is hygroscopic.

-

The Risk: Absorbed water (even at 0.1%) can act as a nucleophile or catalyze hydrolysis of the propiolamide alkyne moiety over time.

-

The Solution: Use only anhydrous DMSO (≥99.9%) packed under inert gas for stock preparation.

Step-by-Step Solubilization Protocol

This protocol is designed to maximize the shelf-life of the reactive warhead.[1]

Phase 1: Preparation of Stock Solution (50 mM Target)

Objective: Create a stable 50 mM stock from 5 mg of neat powder.

-

Calculate Volume:

-

For 5 mg:

-

-

Equilibration: Allow the vial of neat compound to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO.

-

Dissolution: Vortex gently for 15–30 seconds. The solution should be clear and colorless.

-

Checkpoint: If particulates persist (rare), sonicate in a water bath for <2 minutes at ambient temperature. Avoid heat.

-

Phase 2: Aliquoting and Storage

Critical Rule: Avoid repeated freeze-thaw cycles. The expansion/contraction of DMSO and condensation introduction will degrade the propiolamide.

-

Aliquot: Immediately dispense the stock into single-use volumes (e.g., 20–50 µL) in light-resistant, O-ring sealed cryovials.

-

Inert Gas Overlay: If available, gently blow dry nitrogen or argon over the liquid surface before capping.

-

Storage: Store at -80°C (optimal) or -20°C. Stable for 6 months at -80°C.

Stability Logic & Signaling Diagram

The following diagram illustrates the decision matrix for handling this compound, highlighting the critical pathways where solubility intersects with chemical stability.

Caption: Workflow logic for solubilization emphasizing the critical exclusion of moisture to prevent propiolamide warhead degradation.

Experimental Validation: The "Dilution Check"

Before applying the stock to a biological assay, perform a solvent tolerance test :

-

Method: Dilute the DMSO stock 1000-fold into your assay buffer (e.g., PBS, pH 7.4) to reach a final concentration of 0.1% DMSO.

-

Observation:

-

Pass: Solution remains clear. (Expected for this hydrophilic pyrrolidine scaffold).

-

Fail: Visible turbidity or precipitation.

-

-

Correction: If precipitation occurs at high concentrations (>100 µM in buffer), perform a serial dilution in DMSO first, then transfer to buffer to prevent "crashing out" due to rapid polarity shift.

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

-

Balakin, K. V., et al. (2004).[2] "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Biomolecular Screening, 9(1), 22-31.[1][2] Link

-

Waybright, T. J., et al. (2009). "Screening and preparation of compound libraries." Methods in Molecular Biology, 565, 1-12.[1] (Protocols for DMSO stock management).

-

PubChem Compound Summary. (2025). "1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one."[1][3] National Center for Biotechnology Information. Link

Technical Guide: 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one in Covalent Drug Discovery

Part 1: Executive Summary

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one represents a specialized class of covalent fragments utilized in modern Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP). Unlike reversible inhibitors that rely solely on equilibrium binding, this molecule features a propiolamide (alkynamide) warhead designed to form irreversible covalent bonds with nucleophilic residues—primarily cysteine—on target proteins.

This guide analyzes the molecule's role as a high-value chemical probe. It balances the high electrophilicity of the ynone warhead with the solubility and stereochemical vector provided by the 3-methoxypyrrolidine scaffold, making it an ideal starting point for developing targeted covalent inhibitors (TCIs) for "undruggable" targets such as KRAS, BTK, and SARS-CoV-2 Mpro.

Part 2: Chemical Architecture & Mechanism

Structural Analysis

The molecule comprises two distinct functional domains, each serving a critical role in the drug discovery process:

| Domain | Component | Function in Drug Discovery |

| Warhead | Prop-2-yn-1-one (Propiolamide) | Acts as the electrophile (Michael acceptor). It is less sterically hindered than acrylamides, allowing access to cryptic cysteine residues in shallow pockets. |

| Scaffold | 3-Methoxypyrrolidine | Provides a rigid, saturated heterocycle that directs the warhead's vector. The 3-methoxy group enhances aqueous solubility (low logP) and offers a handle for stereochemical exploration ( |

Mechanism of Action: Cysteine Modification

The primary mechanism is a nucleophilic conjugate addition. The thiol group of a cysteine residue attacks the

Key Reactivity Differentiator: Propiolamides are generally more reactive than their acrylamide counterparts due to the lower LUMO energy of the alkyne system, making them suitable for targeting less nucleophilic or solvent-exposed cysteines that acrylamides might miss [1, 3].

Visualization: Reaction Mechanism

The following diagram illustrates the nucleophilic attack of a protein cysteine on the propiolamide warhead.

Figure 1: Mechanism of covalent inactivation via thiol-yne addition.

Part 3: Applications in Drug Discovery[1]

Covalent Fragment Screening (FBDD)

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is frequently included in "Covalent Fragment Libraries" (e.g., Enamine, Life Chemicals) used to screen against challenging targets.

-

Workflow: Libraries of 500–2,000 electrophilic fragments are screened against a protein target using Intact Protein Mass Spectrometry (MS).

-

Hit Definition: A mass shift corresponding to the molecular weight of the fragment (approx. +153 Da) indicates covalent labeling.

-

Advantage: The low molecular weight allows for high "Ligand Efficiency" (LE). If this small fragment binds, it indicates a high-quality interaction that can be grown into a potent lead.

Target Validation & ABPP

In Activity-Based Protein Profiling (ABPP), this molecule can serve as a "scout" fragment. By attaching a click-chemistry handle (e.g., replacing the methoxy with an alkyne or azide, though the propiolamide itself is reactive), researchers can profile which cysteines in a proteome are liganded by this scaffold.

-

Case Study Context: Propiolamide warheads have been pivotal in identifying inhibitors for SARS-CoV-2 Main Protease (Mpro) . For instance, the inhibitor Jun10221R utilizes a propiolamide warhead to covalently modify Cys145 of Mpro, demonstrating superior potency over some acrylamide analogs [1, 4].

Tuning Reactivity (The "Goldilocks" Zone)

While highly reactive, propiolamides can be cytotoxic. The 3-methoxypyrrolidine scaffold is crucial here. The methoxy group creates a specific steric and electronic profile that prevents non-specific reaction with abundant thiols (like Glutathione) while maintaining reactivity towards the specific geometry of the target protein's active site [3].

Part 4: Experimental Protocols

Synthesis of the Fragment

Note: This protocol describes the coupling of 3-methoxypyrrolidine to propiolic acid, the standard route for generating this fragment.

Reagents: 3-Methoxypyrrolidine (HCl salt), Propiolic acid, EDC·HCl (or HATU), HOBt, DIPEA, DCM.

-

Preparation: Dissolve 3-methoxypyrrolidine HCl (1.0 eq) in dry Dichloromethane (DCM) at 0°C under inert atmosphere (

). -

Base Addition: Add DIPEA (3.0 eq) dropwise to neutralize the salt.

-

Activation: In a separate vessel, activate Propiolic acid (1.1 eq) with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DCM for 15 minutes.

-

Coupling: Transfer the activated acid solution to the amine solution slowly at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS (Target Mass: ~153.1 Da).

-

Workup: Wash with 1N HCl, saturated

, and brine. Dry over -

Purification: Flash column chromatography (MeOH/DCM gradient). Propiolamides can be unstable; avoid prolonged exposure to silica or high heat.

Mass Spectrometry Screening Protocol

Objective: Detect covalent labeling of a target protein (e.g., KRAS G12C or BTK).

-

Protein Prep: Dilute target protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP*).

-

Critical: Minimize TCEP concentration or use non-thiol reducing agents if the warhead is highly sensitive, though propiolamides are generally compatible with low TCEP.

-

-

Incubation: Add 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (at 50 µM, 10x excess) to the protein.

-

Time Course: Incubate at Room Temp for 1, 4, and 24 hours.

-

Quenching: Quench with 1% Formic Acid.

-

Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the spectra.

-

Validation: Calculate % labeling =

.

Part 5: Workflow Visualization

The following diagram outlines the decision tree for progressing this fragment from a library "hit" to a lead compound.

Figure 2: Fragment-to-Lead workflow for propiolamide covalent inhibitors.

References

-

Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease inhibitors. Source: European Journal of Medicinal Chemistry, 2023. Context: Validates propiolamides (e.g., Jun10221R) as potent cysteine-targeting warheads superior to acrylamides in specific contexts. URL:[Link]

-

Structure–activity relationships of GPX4 inhibitor warheads. Source: Nature Chemical Biology / PMC, 2016. Context: Demonstrates that propiolamides can target selenocysteine/cysteine in GPX4 when other warheads fail, highlighting the unique reactivity profile of this class. URL:[Link]

-

PubChemLite Record: 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one. Source: PubChem / Uni.lu.[1] Context: Confirms chemical structure (InChIKey: ZQTISPQOYDLWKQ) and classification. URL:[Link]

Sources

Stability Profile of Prop-2-yn-1-one Derivatives in Physiological Buffers

Technical Whitepaper | Version 1.0

Executive Summary

Prop-2-yn-1-one derivatives (acetylenic ketones or ynones) represent a potent class of electrophilic "warheads" utilized increasingly in Targeted Covalent Inhibitors (TCIs) and chemical biology probes. Their mechanism of action relies on a Michael addition reaction with nucleophilic cysteine residues in a target protein.[1]

However, the high electrophilicity that drives their potency also compromises their stability in physiological environments. This guide details the stability profile of these derivatives, identifying hydration and buffer-mediated nucleophilic attack as the primary degradation pathways. It provides a validated experimental framework for assessing their half-life (

Chemical Basis of Instability

To accurately assess stability, one must understand the competing reactions occurring in a physiological buffer (pH 7.4, 37°C).

The Electrophilic Trap

The prop-2-yn-1-one motif contains a triple bond conjugated to a carbonyl group. This conjugation lowers the LUMO energy, making the

-

Target Reaction: Covalent bond formation with a specific protein Cysteine (Thiol).[2]

-

Off-Target Reaction (Instability): Reaction with bulk solvent (Water) or buffer components (Amines).

Hydrolysis (Hydration)

In aqueous buffers like Phosphate Buffered Saline (PBS), the primary non-enzymatic degradation pathway is hydration . Water acts as a weak nucleophile, attacking the

-

Consequence: 1,3-diketones are chemically distinct from ynones; they lose the ability to form stable covalent bonds with cysteines in the same manner, effectively deactivating the inhibitor.

Buffer Incompatibility (The Tris Artifact)

A critical error in experimental design is the use of primary amine buffers (e.g., Tris , Glycine) with ynones. The free amine in Tris acts as a Michael donor, reacting with the ynone to form an enaminone adduct.

-

Observation: Rapid disappearance of parent compound in Tris buffer vs. stability in PBS.

-

Diagnosis: This is an assay artifact, not intrinsic aqueous instability.

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways a prop-2-yn-1-one derivative takes in different environments.

Figure 1: Divergent reaction pathways of ynones in buffer (hydrolysis), amine buffers (artifact), and with thiols.

Experimental Framework: Stability Assay Protocol

This protocol is designed to measure intrinsic aqueous stability (

Materials & Reagents[3][4][5]

-

Test Compound: 10 mM stock in DMSO.

-

Buffer A (Standard): PBS (Phosphate Buffered Saline), pH 7.[3]4. Recommended for intrinsic stability.

-

Buffer B (Interference Check): 50 mM Tris-HCl, pH 7.4. Use only to verify amine reactivity.

-

Internal Standard (IS): Tolbutamide or Labetalol (1 µM in Acetonitrile).

-

Analysis: LC-MS/MS or UPLC-UV.

Protocol Steps

-

Preparation: Pre-warm buffers to 37°C.

-

Incubation: Spike Test Compound into Buffer A (and B separately) to a final concentration of 1–10 µM (ensure DMSO < 1%).

-

Sampling:

-

At

minutes. -

Remove 50 µL aliquot.

-

Quenching: Immediately add 200 µL Acetonitrile containing Internal Standard. (Acetonitrile precipitates proteins if plasma is used and halts enzymatic activity; here it dilutes and stops reaction).

-

-

Analysis: Centrifuge (if necessary) and analyze supernatant via LC-MS. Monitor the parent ion

. -

Calculation: Plot

vs. time. The slope

Workflow Diagram

Figure 2: Step-by-step workflow for determining the kinetic stability of ynone derivatives.

Data Presentation & Interpretation

The table below summarizes representative stability profiles. Note the drastic difference between PBS and Tris buffers, highlighting the "Tris Artifact."

| Parameter | Buffer System | Expected | Mechanism of Loss |

| Intrinsic Stability | PBS (pH 7.4) | > 24 Hours | Slow Hydration (to 1,3-diketone) |

| Amine Reactivity | Tris (pH 7.4) | < 1 Hour | Rapid Michael Addition (Tris-Adduct) |

| Plasma Stability | Human Plasma | < 30 Mins | Enzymatic Reduction (Ketone |

| Thiol Reactivity | PBS + 5mM GSH | < 10 Mins | Covalent Adduct Formation (Desired) |

Key Insight: If your compound disappears in Tris but is stable in PBS, it is chemically stable but highly reactive toward amines. If it disappears in PBS, it is hydrolytically unstable (likely hydration).

References

-

Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Available at: [Link]

-

A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 2024. Available at: [Link]

-

Characterising covalent warhead reactivity. National Institutes of Health (NIH), 2019. Available at: [Link]

-

TBS vs PBS in Immunohistochemistry: Navigating the Buffers. Visikol, 2024. Available at: [Link]

Sources

Strategic Assessment of Metabolic Stability: 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Strategic Overview: The Covalent Warhead Paradox

The molecule 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one represents a classic "warhead-scaffold" hybrid used in Targeted Covalent Inhibitor (TCI) discovery. To accurately predict and assess its metabolic stability, we must deconstruct it into its functional components:

-

The Warhead (Prop-2-yn-1-one): An electrophilic propiolamide designed to form a covalent bond with nucleophilic cysteine residues (e.g., via Michael addition).

-

The Scaffold (3-Methoxypyrrolidine): A solubilizing, saturated heterocycle that directs binding affinity but introduces specific metabolic liabilities.

The Stability Paradox: Unlike reversible drugs, where "stability" implies resistance to CYP450 enzymes, for this molecule, stability is a competition between desired reactivity (target engagement) and undesired clearance (glutathione conjugation or hydrolysis).

In Silico Profiling & Structural Alerts

Before wet-lab experimentation, computational modeling must differentiate between metabolic clearance and chemical reactivity.

Reactivity Prediction (The Warhead)

The propiolamide moiety is a "soft" electrophile. In silico models (e.g., QM/MM or reactivity indices) often flag this as a Pan-Assay Interference Compound (PAINS) candidate due to high reactivity.

-

Prediction: High clearance predicted not due to CYP enzymes, but due to rapid consumption by plasma nucleophiles.

-

Key Metric: Electrophilicity Index (

).

Site of Metabolism (SOM) Prediction

Using tools like StarDrop™ or Schrödinger’s MetID, the predicted Sites of Metabolism (SOM) for the pyrrolidine scaffold are:

-

Primary SOM:

-Carbon hydroxylation of the pyrrolidine ring (CYP2D6/CYP3A4 mediated), leading to lactam formation or ring opening. -

Secondary SOM: O-demethylation of the methoxy group.

Figure 1: Predicted metabolic map distinguishing between electrophilic trapping (Red) and enzymatic Phase I metabolism (Yellow/Green).[1][2][3][4][5][6][7]

Experimental Protocols: The "Gold Standard" Workflow

To validate predictions, you must run two parallel assays. A standard microsomal stability assay alone is insufficient because it cannot distinguish between CYP-mediated clearance and GSH conjugation.

Protocol A: Chemical Stability & GSH Reactivity (The "Warhead" Assay)

Purpose: To determine intrinsic reactivity (

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Incubation:

-

Test Arm: 10 µM compound + 5 mM reduced Glutathione (GSH) in PBS (pH 7.4).

-

Control Arm: 10 µM compound in PBS (no GSH).

-

-

Timepoints: 0, 15, 30, 60, 120 min.

-

Analysis: Quench with acetonitrile (1:3 v/v) containing internal standard. Analyze supernatant via LC-MS/MS.

-

Calculation:

-

Interpretation: If

, the compound is likely too reactive for systemic delivery and will be cleared by blood/liver GSH before reaching the target.

-

Protocol B: Microsomal Metabolic Stability (The "Scaffold" Assay)

Purpose: To assess enzymatic clearance (

-

System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.

-

Cofactors:

-

Phase I: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Phase II (Optional but recommended): Add GSH (5 mM) to cytosolic fractions if testing for GST-mediated metabolism.

-

-

Procedure:

-

Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.

-

Initiate with NADPH.

-

Sample at 0, 5, 15, 30, 45 min.

-

-

Quenching: Ice-cold Acetonitrile/Methanol (1:1) with internal standard (e.g., Warfarin or Tolbutamide).

-

Data Output:

-

Intrinsic Clearance (

):

-

Summary of Data Interpretation

| Observation | Likely Cause | Mechanistic Insight |

| High Clearance (+NADPH) | CYP Oxidation | The pyrrolidine ring is being oxidized. Optimize by adding fluorine to the ring or lowering lipophilicity. |

| High Clearance (-NADPH) | Chemical Instability | The propiolamide warhead is reacting with buffer nucleophiles or hydrolyzing. |

| High Clearance (+GSH only) | Michael Addition | The warhead is too electrophilic. Sterically hinder the |

Quantitative Analysis & Visualization

When analyzing LC-MS data for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one, you will encounter specific mass shifts.

Mass Shift Table for Metabolite ID

| Transformation | Mass Shift ( | Structure Implication |

| GSH Adduct | +307.08 | Covalent bond to alkyne (Michael Addition). |

| Hydroxylation | +15.99 | Oxidation of pyrrolidine ring (likely |

| O-Demethylation | -14.02 | Loss of methyl group from methoxy ether. |

| Desaturation | -2.02 | Formation of double bond in pyrrolidine ring. |

| Hydrolysis | +18.01 | Cleavage of amide bond (rare for propiolamides). |

Integrated Workflow Diagram

Figure 2: Decision tree for triaging instability sources: Chemical (Buffer), Reactivity (GSH), or Metabolic (Microsomes).

References

-

Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition. [Link]

-

Singh, J., et al. (2011). The resurgence of covalent drugs.[8] Nature Reviews Drug Discovery. [Link]

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 18: Metabolic Stability. [Link]

-

Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation Screening in Drug Discovery. Expert Opinion on Drug Metabolism & Toxicology. [Link]

Sources

- 1. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicokinetics and metabolism of N-[14C]methylpyrrolidone in male Sprague-Dawley rats. A saturable NMP elimination process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 6. mdpi.com [mdpi.com]

- 7. drughunter.com [drughunter.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

synthesis protocol for 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Executive Summary

This Application Note details the synthesis of 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one , a functionalized propiolamide derivative. This molecule features a prop-2-yn-1-one (propioloyl) moiety, a validated electrophilic "warhead" utilized in Targeted Covalent Inhibitors (TCIs) to covalently modify nucleophilic cysteine residues in proteins via Michael addition [1, 2].

Unlike standard acrylamides, the propiolamide scaffold offers distinct steric and electronic profiles, often providing altered reactivity and selectivity windows for Activity-Based Protein Profiling (ABPP) and fragment-based drug discovery (FBDD) [3].

Key Protocol Features:

-

Primary Method: HATU-mediated amidation for high-throughput library generation (10–500 mg scale).

-

Secondary Method: Mixed Anhydride coupling for scale-up (>1 g) to minimize cost.

-

Critical Control: Prevention of alkyne polymerization and preservation of the pyrrolidine chiral center (if using enantiopure starting material).

Retrosynthetic Analysis & Strategy

The synthesis is a single-step amide coupling disconnecting at the carbonyl-nitrogen bond.

Reagents:

-

Electrophile Source: Propiolic acid (Prop-2-ynoic acid). Note: Propiolyl chloride is commercially available but highly unstable and lachrymatory; in situ activation of the acid is preferred.

-

Nucleophile: 3-Methoxypyrrolidine (available as HCl salt or free base).

Figure 1: Retrosynthetic disconnection strategy.

Safety & Handling Protocols

-

Propiolic Acid: Corrosive, flammable, and a lachrymator. Handle only in a functioning fume hood.

-

Explosion Hazard: Terminal alkynes can form explosive acetylides with metals (Cu, Ag). Avoid metal spatulas or needles during transfer if possible; use glass or plastic.

-

Sensitization: The product is a covalent electrophile designed to react with proteins. Treat it as a potential skin sensitizer and irritant. Double-glove (Nitrile) is mandatory.

Experimental Protocol A: HATU-Mediated Coupling (Recommended)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt for this substrate because propiolic acid is electron-deficient and prone to side reactions. HATU ensures rapid activation and consumption of the amine, minimizing the window for alkyne polymerization [4].

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Mass/Vol (Example) |

| Propiolic acid | 70.05 | 1.0 | 70 mg |

| 3-Methoxypyrrolidine·HCl | 137.61 | 1.1 | 151 mg |

| HATU | 380.23 | 1.2 | 456 mg |

| DIPEA (Hünig's Base) | 129.24 | 3.0 | 522 µL |

| DMF (Anhydrous) | - | - | 3.0 mL (0.3 M) |

Step-by-Step Procedure

-

Pre-Activation:

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Propiolic acid (1.0 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath. Critical: Keeping the activation step cold prevents decomposition of the activated ester.

-

Add HATU (1.2 equiv) followed by DIPEA (1.0 equiv only at this stage).

-

Stir at 0 °C for 15 minutes. The solution should turn slightly yellow.

-

-

Amine Addition:

-

In a separate vial, dissolve 3-Methoxypyrrolidine·HCl (1.1 equiv) in a minimum amount of DMF.[3] Add the remaining DIPEA (2.0 equiv) to this amine solution to liberate the free base.

-

Add the amine solution dropwise to the activated acid mixture at 0 °C.

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

-

Stir for 2–4 hours.

-

Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexanes). The product should appear as a UV-active spot (weak UV due to lack of conjugation, stain with KMnO4 or Iodine).

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL).

-

Wash sequentially with:

-

1N HCl (2 x 10 mL) – Removes unreacted amine and DIPEA.

-

Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid and HATU byproducts.

-

Brine (1 x 10 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure. Do not heat above 40 °C during evaporation to prevent polymerization.

-

-

Purification:

-

Flash Column Chromatography: Silica gel.[3]

-

Eluent: Gradient 0% → 60% EtOAc in Hexanes.

-

Yield Expectation: 75–85% as a colorless to pale yellow oil/solid.

-

Experimental Protocol B: Mixed Anhydride (Scale-Up)

Rationale: For scales >1 g, HATU becomes cost-prohibitive. The mixed anhydride method using Isobutyl Chloroformate (IBCF) is economical and effective for propiolic acid [5].

Procedure Summary

-

Dissolve Propiolic acid (1.0 equiv) and N-Methylmorpholine (NMM) (1.1 equiv) in anhydrous THF at -15 °C (Ice/Salt bath).

-

Add Isobutyl chloroformate (1.1 equiv) dropwise. Stir for 20 mins to form the mixed anhydride.

-

Add 3-Methoxypyrrolidine (1.1 equiv) dropwise.

-

Stir at -15 °C for 1 hour, then warm to RT for 2 hours.

-

Filter off the NMM·HCl salt precipitate.

-

Concentrate and purify as in Method A.

Analytical Characterization

1H NMR (400 MHz, CDCl₃): The spectrum will show rotamers due to the restricted rotation of the amide bond (typically 60:40 or 50:50 ratio).

-

δ 3.0–3.2 ppm (s, 1H): Acetylenic proton (

C-H ). This is the diagnostic peak. -

δ 3.35 ppm (s, 3H): Methoxy group (-OCH ₃).

-

δ 3.4–4.0 ppm (m, 5H): Pyrrolidine ring protons (N-CH ₂ and CH -OMe).

-

δ 1.9–2.2 ppm (m, 2H): Pyrrolidine ring protons (C-CH ₂-C).

13C NMR:

-

~152 ppm: Carbonyl (C=O).

-

~75-80 ppm: Alkyne carbons.

-

~56 ppm: Methoxy carbon.

Troubleshooting & Optimization Logic

Common failure modes in propiolamide synthesis involve polymerization or hydrolysis.

Figure 2: Troubleshooting decision tree for propiolamide synthesis.

References

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

-

Scudellari, M. (2022). Covalent inhibitors: The comeback kid. Nature, 605, 576-578.

-

Zeng, H., et al. (2020). Discovery of Fractional Covalent Inhibitors. Journal of the American Chemical Society, 142(5), 2180-2185.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][8][9] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

- 1. Copper-catalyzed Z-selective synthesis of acrylamides and polyacrylamides via alkylidene ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Catalytic, Transition-Metal-Free Semireduction of Propiolamide Derivatives: Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. peptide.com [peptide.com]

Application Note: Covalent Fragment Screening with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Abstract & Chemical Rationale

This guide details the protocol for utilizing 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one (referred to herein as MPP-yne ) as a model electrophilic fragment in Covalent Fragment-Based Drug Discovery (c-FBDD).

MPP-yne represents a "Goldilocks" scaffold for cysteine-targeted screening:

-

The Warhead (Propiolamide): The prop-2-yn-1-one moiety acts as a Michael acceptor. Unlike high-reactivity chloroacetamides, propiolamides often require specific steric orientation within a binding pocket to react with nucleophilic cysteines, reducing false positives from non-specific promiscuity.

-

The Scaffold (3-Methoxypyrrolidine): Provides defined stereochemistry (chiral center at C3) and improved water solubility compared to carbocyclic analogs. The methoxy group offers a hydrogen bond acceptor vector to probe sub-pockets.

Target Application: Screening for druggable, non-catalytic cysteine residues in kinases, GTPases, and E3 ligases.

Mechanism of Action

The core mechanism is a nucleophilic conjugate addition (Michael addition). A target cysteine thiolate attacks the

Reaction Scheme:

-

Adduct Formed: Thio-vinyl sulfone/amide derivative.

-

Mass Shift: +153.08 Da (Monoisotopic mass of the fragment).

-

Reversibility: Generally considered irreversible under physiological conditions.

DOT Diagram: Mechanism & Logic Flow

Figure 1: Mechanistic flow of the propiolamide-cysteine conjugation event.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry Screening (Primary Screen)

Objective: Identify if MPP-yne covalently labels the target protein.

Materials:

-

Target Protein ( >95% purity, TCEP-reduced, buffer exchanged into non-amine buffer like HEPES).

-

MPP-yne (100 mM stock in DMSO).

-

LC-MS Grade Formic Acid and Acetonitrile.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Step-by-Step Methodology:

-

Protein Preparation:

-

Dilute protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

-

Note: Avoid DTT or

-mercaptoethanol as they will scavenge the propiolamide. Use 0.5 mM TCEP if a reducing agent is strictly required.

-

-

Incubation:

-

Add MPP-yne to a final concentration of 50 µM (10-fold molar excess).

-

Final DMSO concentration should be < 2%.[1]

-

Control: Incubate protein with DMSO only (Negative Control).

-

Incubate at Room Temperature (25°C) for 4 hours .

-

Rationale: Propiolamides react slower than acrylamides; a longer incubation ensures detection of specific but kinetically slow binders.

-

-

Quenching (Optional but Recommended):

-

Add formic acid to 0.5% final concentration to protonate the cysteine thiolate, stopping the reaction before injection.

-

-

LC-MS Analysis:

-

Inject 2-5 µg of protein onto a C4 desalting column.

-

Run a rapid gradient (5% to 90% B over 4 minutes).

-

Deconvolute the raw charge envelope to zero-charge mass.

-

Data Interpretation:

-

Hit: Appearance of a new peak at

. -

Occupancy calculation:

Protocol B: Glutathione (GSH) Reactivity Counter-Screen[1]

Objective: Ensure MPP-yne is not hyper-reactive (promiscuous).

-

Prepare 50 µM MPP-yne in PBS (pH 7.4) containing 5 mM GSH (100-fold excess).

-

Monitor the disappearance of the parent fragment peak by LC-UV or LC-MS at t=0, 1h, 4h, and 24h.

-

Acceptance Criteria: A "Tunable" warhead suitable for drugs should show

. If

Screening Workflow Diagram

This diagram outlines the decision matrix for processing MPP-yne from library selection to hit confirmation.

Figure 2: Decision tree for covalent fragment screening.

Data Presentation & Troubleshooting

Expected Results Table

| Parameter | Value | Notes |

| Fragment MW | 153.08 Da | Monoisotopic |

| Target Mass Shift | +153.08 Da | Single labeling event |

| Double Labeling | +306.16 Da | Indicates promiscuity or multiple accessible Cys |

| GSH Half-life | 4 - 12 Hours | Ideal range for propiolamides |

Troubleshooting Guide

-

Problem: No labeling observed.

-

Solution: Increase pH to 8.0. Propiolamide reactivity is highly pH-dependent. If still no reaction, the cysteine is likely buried or oxidized.

-

-

Problem: Protein precipitation.

-

Solution: The fragment may be aggregating. Reduce concentration to 20 µM or increase DMSO to 5% (if tolerated).

-

-

Problem: "Fuzzy" Mass Spectra.

-

Solution: Ensure TCEP is fresh. Old TCEP can oxidize and form adducts. Ensure proper desalting on the C4 column.

-

References

-

Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[2][3] Journal of the American Chemical Society. Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

-

Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry. Link

-

London, N., et al. (2014). Covalent docking of large libraries for the discovery of chemical probes. Nature Chemical Biology. Link

Sources

Cysteine-Selective Protein Labeling with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: An Application Guide

Introduction: The Strategic Advantage of Cysteine Labeling

In the landscape of chemical biology and drug development, the ability to selectively modify proteins is paramount for elucidating biological function, identifying therapeutic targets, and constructing novel bioconjugates. Among the canonical amino acids, cysteine stands out as a prime target for selective modification. Its relatively low abundance in proteins and the unique nucleophilicity of its thiol side chain allow for precise chemical tagging with minimal disruption to the protein's overall structure and function.[1][2] This unique reactivity has made cysteine a focal point for the development of a diverse array of chemical probes and bioconjugation strategies.[1][3]

The reagent at the center of this guide, 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one , is an electrophilic probe designed for the covalent modification of cysteine residues. This molecule belongs to the class of propiolamides, which react with the thiol group of cysteine via a Michael-type addition, a mechanism often referred to as a thiol-yne reaction.[4][5] The terminal alkyne moiety introduced by this reagent serves as a versatile bioorthogonal handle. Once appended to a protein, this alkyne can be further functionalized through highly specific and efficient "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This two-step approach allows for the attachment of a wide variety of reporter molecules, including fluorophores, biotin tags for affinity purification, or even drug molecules for targeted delivery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one for cysteine-selective protein labeling. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for labeling and downstream analysis, and offer insights into the critical parameters that ensure successful and reproducible results.

The Chemistry of Cysteine Labeling with Propiolamides

The selective labeling of cysteine residues with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is predicated on the nucleophilic addition of the cysteine thiol to the electron-deficient alkyne of the propiolamide. This reaction is highly dependent on the deprotonation of the cysteine's sulfhydryl group to form the more nucleophilic thiolate anion.[1][8] Consequently, the reaction pH is a critical parameter, with slightly basic conditions (pH 7.5-8.5) generally favoring the reaction by increasing the population of the reactive thiolate.[9]

Figure 1. Mechanism of Cysteine Labeling.

It is crucial to maintain the cysteine residues in their reduced state, as oxidation to form disulfide bonds will render them unreactive towards the propiolamide probe.[2] Therefore, the inclusion of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is often necessary in the experimental workflow. TCEP is particularly advantageous as it is a potent reducing agent that is stable, odorless, and does not contain a thiol group that could compete with the protein's cysteines for the labeling reagent.

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one. It is important to note that optimal conditions may vary depending on the specific protein of interest and should be determined empirically.

Materials and Reagents

-

Protein of Interest (POI): Purified and at a known concentration.

-

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: Prepare a stock solution (e.g., 10 mM) in a water-miscible organic solvent such as DMSO or DMF. Store at -20°C.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer at a pH of 7.5-8.0. Avoid buffers containing primary amines, such as Tris, as they can potentially react with the labeling reagent.[10]

-

Reducing Agent (optional but recommended): Tris(2-carboxyethyl)phosphine (TCEP). Prepare a fresh stock solution (e.g., 100 mM) in water.

-

Quenching Reagent: A thiol-containing small molecule such as L-cysteine or dithiothreitol (DTT) to quench any unreacted labeling reagent.

-

Analytical Tools: SDS-PAGE gels, mass spectrometer (ESI-MS or MALDI-TOF), and reagents for downstream click chemistry (e.g., azide-functionalized fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate).

Protocol 1: In Vitro Protein Labeling

This protocol describes the direct labeling of a purified protein in solution.

Figure 2. In Vitro Protein Labeling Workflow.

-

Protein Preparation:

-

Dissolve or dilute the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 30 minutes.

-

-

Labeling Reaction:

-

Add the 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one stock solution to the protein solution. A 10- to 50-fold molar excess of the labeling reagent over the protein is a good starting point.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal incubation time may need to be determined empirically.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or DTT to a final concentration of 10-20 mM. This will react with any excess labeling reagent.

-

-

Removal of Excess Reagents:

-

Purify the labeled protein from excess labeling and quenching reagents using methods such as dialysis, size-exclusion chromatography (e.g., a desalting column), or spin filtration.

-

-

Verification of Labeling:

-

Mass Spectrometry: Analyze the purified labeled protein by ESI-MS or MALDI-TOF to confirm the covalent modification. The mass of the protein should increase by the molecular weight of the labeling reagent (153.18 Da).

-

SDS-PAGE Analysis: While the mass shift from the label itself is too small to be observed on a standard SDS-PAGE gel, this technique is crucial for subsequent analysis after a click reaction with a larger reporter molecule.

-

Protocol 2: Downstream Click Chemistry for Visualization

This protocol outlines the subsequent "click" reaction to attach a reporter tag (e.g., a fluorophore) to the alkyne-labeled protein.

-

Prepare Reagents:

-

Alkyne-labeled Protein: From Protocol 1.

-

Azide-functionalized Reporter: (e.g., Azide-fluorophore) Prepare a stock solution in DMSO.

-

Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.

-

Copper(I)-stabilizing Ligand (optional but recommended): (e.g., THPTA or BTTAA) Prepare a 100 mM stock solution in water or DMSO.

-

Reducing Agent: (e.g., Sodium Ascorbate) Prepare a fresh 500 mM stock solution in water immediately before use.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-labeled protein, the azide-functionalized reporter (typically at a 5- to 10-fold molar excess over the protein), and the copper-stabilizing ligand (if used, at a 5-fold molar excess over CuSO₄).

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent reporter.

-

-

Purification and Analysis:

-

Remove excess reagents as described in Protocol 1, step 4.

-

In-Gel Fluorescence: Analyze the labeled protein by SDS-PAGE. Visualize the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore. A fluorescent band at the expected molecular weight of the protein confirms successful labeling.[11]

-

Western Blot: If the reporter is a tag like biotin, the labeled protein can be detected by Western blot using streptavidin-HRP.

-

Data Presentation and Interpretation

To ensure the validity of your labeling experiments, it is essential to perform appropriate controls and to present the data in a clear and quantitative manner.

| Parameter | Recommended Range | Rationale |

| pH | 7.5 - 8.5 | Facilitates deprotonation of the cysteine thiol to the more reactive thiolate anion.[9] |

| Molar Excess of Reagent | 10 - 50 fold | Drives the reaction to completion. Higher excess may be needed for less reactive cysteines. |

| Incubation Time | 1 - 4 hours | Allows sufficient time for the reaction to proceed. Can be optimized for specific proteins. |

| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. |

| Reducing Agent (TCEP) | 1 - 5 mM | Maintains cysteines in their reduced, reactive state. |

Table 1: Key Reaction Parameters for Cysteine Labeling

Troubleshooting and Self-Validation

A robust experimental design includes controls to validate the specificity and efficiency of the labeling reaction.

-

No-Labeling-Reagent Control: A sample of the protein treated with the reaction buffer and reducing agent but without the propiolamide probe. This control is essential for both mass spectrometry and downstream click chemistry to ensure that any observed signal is dependent on the presence of the labeling reagent.

-

Cysteine-Deficient Mutant Control: If possible, use a mutant version of the protein where the target cysteine has been replaced with another amino acid (e.g., serine or alanine). This control should not show any labeling, confirming the cysteine-specificity of the reaction.

-

Pre-blocking Control: Pre-incubate the protein with a non-alkyne-containing cysteine-reactive reagent, such as N-ethylmaleimide (NEM), before adding the propiolamide probe. This should prevent labeling and confirms that the reaction is occurring at the cysteine thiol.

Conclusion

The use of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one offers a powerful strategy for the selective labeling of cysteine residues in proteins. The introduced alkyne handle provides a gateway to a wide array of downstream applications through click chemistry, enabling researchers to visualize, purify, and characterize proteins of interest with high specificity. By carefully considering the reaction parameters and employing the appropriate controls outlined in this guide, researchers can confidently and effectively utilize this reagent to advance their studies in chemical biology and drug discovery.

References

-

Optimizing Labeling Conditions for Cysteine-Based Peptides with 99mTc. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

- A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. (2018). Protein Science, 27(9), 1567-1576.

- Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. (2020). Journal of Proteome Research, 19(11), 4429-4438.

- A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024). International Journal of Molecular Sciences, 25(9), 4724.

-

In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal? (2015). ResearchGate. Retrieved February 29, 2024, from [Link]

- Mass spectrometry-based quantitative proteomic profiling. (2004). Proteomics, 4(5), 1265-1272.

- Cysteine tagging for MS-based proteomics. (2011). Methods in Molecular Biology, 753, 123-134.

- A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. (2020). Organic Letters, 22(3), 856-860.

- CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. (2023). bioRxiv.

- Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis. (2010).

-

Optimizing the labeling of proteins. (n.d.). Molecular Devices. Retrieved February 29, 2024, from [Link]

- Protein Conjugation by Electrophilic Alkynylation Using 5-(Alkynyl)dibenzothiophenium Triflates. (2021).

- Protocol for determining protein cysteine thiol redox status using western blot analysis. (2021). STAR Protocols, 2(2), 100569.

- Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. (2018). Current Protocols in Chemical Biology, 10(4), e53.

- Fast Cysteine Bioconjugation Chemistry. (2022).

- Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. (2012).

- Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling. (2025).

- US20170233788A1 - Cysteine Labelling. (2017).

- Cysteine-Directed Isobaric Labeling Combined with GeLC-FAIMS-MS for Quantitative Top-Down Proteomics. (2024). Journal of Proteome Research, 23(3), 1109-1119.

-

Protein labeling protocol. (n.d.). Abberior Instruments. Retrieved February 29, 2024, from [Link]

- Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. (2025). European Journal of Medicinal Chemistry, 283, 117015.

- Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. (2005). Bioorganic & Medicinal Chemistry Letters, 15(21), 4842-4845.

- The thiol-sulfoxonium ylide photo-click reaction for bioconjugation. (2022). Chemical Science, 14(1), 143-150.

- Visible-Light-Induced Cysteine-Specific Bioconjugation: Biocompatible Thiol-Ene Click Chemistry. (2020).

-

Versatile 'chemoproteomic probes' for activity-based protein profiling. (2021). Penn Today. Retrieved February 29, 2024, from [Link]

- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). Molbank, 2025(4), M1859.

-

Thiol/thiolate reactivity for each of the monoHAMs after 30 min... (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

- Chemical proteomics approaches for identifying the cellular targets of natural products. (2016).

- Chemoproteomics and Chemical Probes for Target Discovery. (2018). Trends in Biotechnology, 36(12), 1236-1249.

- Efficient Site-Specific Labeling of Proteins via Cysteines. (2008).

- Emerging Methods in Chemoproteomics with Relevance to Drug Discovery. (2019). Journal of Medicinal Chemistry, 62(24), 10978-10996.

- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2012). Free Radical Biology and Medicine, 52(6), 1005-1014.

- Advanced approaches of developing targeted covalent drugs. (2020). Journal of Medicinal Chemistry, 63(10), 5032-5063.

- 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbony l]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y(12) Receptor Antagonist. (2025). Journal of Medicinal Chemistry.

- Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome‐Wide Studies. (2025). Advanced Science.

- Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (2017). Chemical Reviews, 117(8), 5642-5743.

- Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. (2020). Molecules, 25(18), 4153.

- Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. (2021). New Journal of Chemistry, 45(31), 14013-14020.

- Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. (2020). bioRxiv.

- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4298-4302.

- Methods for the determination and quantification of the reactive thiol proteome. (2012). Journal of Visualized Experiments, (64), e4049.

-

Proximity-Induced Drug Discovery Application. (2026). Edelris. Retrieved February 29, 2024, from [Link]

Sources

- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]